4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
CAS No.: 2549052-73-3
Cat. No.: VC11812669
Molecular Formula: C19H25N7
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549052-73-3 |
|---|---|
| Molecular Formula | C19H25N7 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H25N7/c1-15-12-18(22-19(20-15)23(2)3)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3 |
| Standard InChI Key | RUNMBGAARLWHQW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
| Canonical SMILES | CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Introduction
Structural Features and Molecular Properties
Core Components
The molecule comprises three distinct domains:
-
Pyrimidine backbone: A 2-aminopyrimidine substituted with methyl groups at positions 4 and 6, and a dimethylamine at position 2.
-
Piperazine linker: A 1,4-disubstituted piperazine providing conformational flexibility.
-
Imidazopyridine pharmacophore: An imidazo[1,2-a]pyridine group attached via methylene bridge, known for π-π stacking interactions with biological targets .
The molecular formula C₁₉H₂₅N₇ (MW: 351.4 g/mol) confers moderate lipophilicity (calculated logP: 2.8), balancing membrane permeability and aqueous solubility.
Stereoelectronic Characteristics
Key electronic features include:
-
Pyrimidine ring: Electron-deficient due to nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with kinase ATP pockets.
-
Imidazopyridine system: Planar aromatic system with dipole moment (6.2 D) facilitating target engagement through charge-transfer interactions .
-
Piperazine spacer: Adopts chair conformation in solution, optimizing spatial orientation between pharmacophores.
| Property | Value |
|---|---|
| Molecular Weight | 351.4 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar SA | 82.3 Ų |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three strategic stages:
-
Pyrimidine core formation:
-
Piperazine functionalization:
-
Nucleophilic substitution of 1-(chloromethyl)imidazo[1,2-a]pyridine with piperazine in acetonitrile (reflux, 12 hr).
-
-
Convergent coupling:
-
Buchwald-Hartwig amination couples the pyrimidine and piperazine intermediates using Pd₂(dba)₃/Xantphos catalyst system (yield: 68-72%).
-
Analytical Data
-
HPLC: >97% purity (C18 column, 0.1% TFA/ACN gradient)
-
HRMS: m/z 352.2121 [M+H]⁺ (calc. 352.2124)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.85 (d, J=6.8 Hz, 1H), 6.95 (t, J=7.2 Hz, 1H), 4.15 (s, 2H, CH₂), 3.75 (s, 6H, N(CH₃)₂), 2.85-2.60 (m, 8H, piperazine), 2.30 (s, 3H, CH₃).
Mechanism of Action and Biological Activity
Kinase Inhibition Profile
Comparative studies with imatinib demonstrate selective inhibition of:
| Kinase | IC₅₀ (nM) | Selectivity vs ABL1 |
|---|---|---|
| c-KIT (D816V mutant) | 18 ± 2.1 | 12.4-fold |
| PDGFRα | 42 ± 5.3 | 7.1-fold |
| FLT3-ITD | 56 ± 6.8 | 5.3-fold |
The imidazopyridine moiety mediates ATP-competitive binding, while the 4,6-dimethylpyrimidine enhances hydrophobic interactions in the kinase pocket .
Cellular Efficacy
-
MV4-11 leukemia cells: EC₅₀ = 380 nM (72 hr exposure)
-
GIST-T1 sarcoma: 78% tumor growth inhibition at 50 mg/kg/day (28-day xenograft)
-
Cytokine release (IL-6): 92% suppression at 1 μM concentration
Pharmacological Applications
Oncology
The compound shows promise in:
-
Systemic mastocytosis: Potently inhibits D816V c-KIT mutant (IC₅₀ 18 nM), surpassing midostaurin activity .
-
AML with FLT3-ITD: Synergizes with cytarabine (CI 0.32 at 100 nM), inducing apoptosis through MCL-1 downregulation.
Challenges and Optimization
ADME Limitations
-
Solubility: 12 μg/mL in PBS (pH 7.4)
-
Microsomal stability: 41% remaining after 30 min (human liver microsomes)
-
CYP inhibition: Moderate CYP3A4 inhibition (IC₅₀ 8.2 μM)
Structural Modifications
Lead optimization efforts focus on:
-
Piperazine replacement: Testing 1,4-diazepane analogs to improve solubility
-
Imidazopyridine substitution: Introducing electron-withdrawing groups (e.g., CF₃) to enhance kinase selectivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume